methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a propyl chain that terminates in a methylisoxazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylate core, which can be synthesized through a palladium-catalyzed coupling reaction. The sulfamoyl group is then introduced via a nucleophilic substitution reaction using a suitable sulfamoyl chloride. Finally, the propyl chain with the methylisoxazole moiety is attached through a series of alkylation and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and catalyst-free methods can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfamoyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate: shares structural similarities with other thiophene derivatives and isoxazole-containing compounds.
Uniqueness
Properties
IUPAC Name |
methyl 3-[3-(3-methyl-1,2-oxazol-5-yl)propylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S2/c1-9-8-10(20-15-9)4-3-6-14-22(17,18)11-5-7-21-12(11)13(16)19-2/h5,7-8,14H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYCCNFPDICPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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